Heptatriacontanoic acid
CAS No.: 38232-07-4
Cat. No.: VC7971851
Molecular Formula: C37H74O2
Molecular Weight: 551 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38232-07-4 |
|---|---|
| Molecular Formula | C37H74O2 |
| Molecular Weight | 551 g/mol |
| IUPAC Name | heptatriacontanoic acid |
| Standard InChI | InChI=1S/C37H74O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)39/h2-36H2,1H3,(H,38,39) |
| Standard InChI Key | DEQQJCLFURALOA-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Introduction
Structural and Chemical Properties
Heptatriacontanoic acid is classified as a very-long-chain saturated fatty acid (VLCFA) with the systematic name heptatriacontanoic acid and the lipid number C37:0 . Its molecular structure consists of a linear hydrocarbon chain terminating in a carboxylic acid group:
Key physical properties include:
-
Melting point: Data limited, but analogous VLCFAs (e.g., C36:0) typically melt above 80°C .
-
Solubility: Insoluble in water; soluble in organic solvents like chloroform and hexane .
Natural Occurrence and Sources
Heptatriacontanoic acid is a trace component in select biological systems:
-
Plant Sources: Identified in Abelmoschus manihot (a medicinal plant) and Alpinia nigra .
-
Zooplankton: Detected in lipid profiles of marine zooplankton, suggesting a role in aquatic food webs .
-
Microbial Systems: A derivative, 4,21-dimethyl-5,19-di-(trans)-enoyl-heptatriacontanoic acid, is a major mycobacteric acid in Mycobacterium brumae .
Synthesis and Industrial Production
Synthetic Routes
The compound can be synthesized via:
-
ω-Hydroxy Acid Method: Described in U.S. Patent 5,502,226 (expired), involving oxidation and elongation steps .
-
Industrial Extraction: Isolated from natural sources using solvent extraction (e.g., ethanol or hexane), followed by crystallization.
Table 1: Comparison of Synthesis Methods
| Method | Key Steps | Yield | Purity |
|---|---|---|---|
| ω-Hydroxy Acid Route | Oxidation, chain elongation | Moderate | >90% |
| Solvent Extraction | Extraction, distillation | Low | Variable |
Chemical Reactivity and Derivatives
Heptatriacontanoic acid undergoes typical fatty acid reactions:
-
Oxidation: Forms alcohols or aldehydes using KMnO₄ or CrO₃.
-
Reduction: Yields heptatriacontanol via LiAlH₄.
-
Substitution: Halogenation produces derivatives like 35-chloroheptatriacontanoic acid.
Table 2: Common Reactions and Products
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Alcohols, aldehydes |
| Reduction | LiAlH₄, NaBH₄ | Heptatriacontanol |
| Substitution | Cl₂, Br₂, methyl iodide | Halogenated/alkylated derivatives |
Research and Industrial Applications
Scientific Research
-
Lipid Metabolism: Serves as a reference compound for studying VLCFA dynamics in zooplankton and microbial systems .
-
Medicinal Chemistry: Investigated for anti-inflammatory properties in Abelmoschus manihot extracts .
-
Material Science: Used in specialty lubricants and coatings due to its high molecular weight.
Industrial Uses
-
Cosmetics: Potential emollient in high-end skincare formulations .
-
Pharmaceuticals: Intermediate in synthesizing lipid-based drug delivery systems .
Comparative Analysis with Analogous Fatty Acids
Heptatriacontanoic acid’s 37-carbon chain distinguishes it from similar VLCFAs:
Table 3: Comparison with C36 and C38 Analogues
| Property | C36:0 (Hexatriacontanoic acid) | C37:0 (Heptatriacontanoic acid) | C38:0 (Octatriacontanoic acid) |
|---|---|---|---|
| Carbon Chain Length | 36 | 37 | 38 |
| Natural Prevalence | Rare | Trace | Rare |
| Melting Point (°C) | ~85 | Not reported | ~88 |
| Research Applications | Lubricant additives | Lipid metabolism studies | Polymer stabilizers |
Emerging Research and Future Directions
Recent studies highlight its ecological and biomedical significance:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume